molecular formula C7H11N3O2 B11914712 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid

2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid

Cat. No.: B11914712
M. Wt: 169.18 g/mol
InChI Key: OJGQPDRJMYJRQH-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a propan-2-yl (isopropyl) group at position 2 and an acetic acid moiety at position 4. The isopropyl group introduces steric bulk, while the acetic acid substituent enhances hydrophilicity and reactivity, making the compound suitable for applications in coordination chemistry (e.g., as ligands in Cu-catalyzed azide-alkyne cycloaddition, CuAAC) and pharmaceutical intermediates .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-propan-2-yltriazol-4-yl)acetic acid

InChI

InChI=1S/C7H11N3O2/c1-5(2)10-8-4-6(9-10)3-7(11)12/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

OJGQPDRJMYJRQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=CC(=N1)CC(=O)O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. For 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid, this method involves the reaction of propargyl acetic acid derivatives with isopropyl azides. Propargyl acetate (HC≡C-CH2COOR) reacts with isopropyl azide (N3-CH(CH3)2) in the presence of Cu(I) catalysts, typically CuSO4·5H2O and sodium ascorbate, yielding the 1,4-disubstituted triazole . However, the target compound requires substituents at positions 2 and 4, necessitating post-cycloaddition modifications.

For instance, propargyl methyl ester undergoes CuAAC with isopropyl azide to form methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate, which is hydrolyzed to the carboxylic acid using aqueous NaOH . While this method offers high yields (75–90%), the regioselectivity is constrained to 1,4-substitution, requiring subsequent isomerization or functionalization to achieve the desired 2,4-disubstitution pattern .

Organocatalytic Enamine-Mediated Cycloaddition

Organocatalytic methods leverage enamine intermediates to achieve regioselective triazole formation. β-Keto acetic acid derivatives, such as ethyl acetoacetate, react with isopropyl azides via enamine intermediates generated using pyrrolidine or diethylamine catalysts . The reaction proceeds through a [3+2] cycloaddition between the enamine and azide, followed by elimination of the catalyst to yield 1,4,5-trisubstituted triazoles .

In a representative procedure, ethyl acetoacetate (1.0 eq), isopropyl azide (1.2 eq), and 20 mol% pyrrolidine in DMSO at 80°C for 48 hours afford ethyl 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetate in 68% yield . Hydrolysis with 2M HCl yields the target acid. This method circumvents metal catalysts but requires prolonged reaction times and elevated temperatures .

Zinc-Mediated Synthesis of Propargyl Triazoles

Zinc acetate-mediated reactions enable direct synthesis of propargyl triazoles from ketones and propargyl amines . For example, acetone reacts with propargyl amine in the presence of Zn(OAc)2 to form 2-(propargyl)-2H-1,2,3-triazole, which is subsequently functionalized with azidoacetic acid derivatives via a second cycloaddition .

This two-step approach involves:

  • Triazole Formation : Acetone (1.0 eq), propargyl amine (1.1 eq), and Zn(OAc)2 (10 mol%) in THF at 60°C for 12 hours yield 2-isopropyl-2H-1,2,3-triazole (85% yield) .

  • Acetic Acid Introduction : The triazole reacts with azidoacetic acid tert-butyl ester under CuAAC conditions, followed by deprotection with TFA to afford the target compound .

This method offers excellent regiocontrol but necessitates careful handling of moisture-sensitive intermediates .

Organometallic Addition to Ketones

The patent-published method employs organolithium reagents to functionalize ketones bearing triazole moieties . For example, 2-(2H-1,2,3-triazol-4-yl)acetophenone reacts with isopropyl lithium at −70°C to form a tertiary alcohol intermediate, which is oxidized to the corresponding ketone and hydrolyzed to the carboxylic acid .

Procedure :

  • Step 1 : 2-(2H-1,2,3-triazol-4-yl)acetophenone (1.0 eq) is treated with iPrLi (1.5 eq) in THF at −70°C, yielding 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]-1-phenylethanol (72% yield) .

  • Step 2 : Oxidation with Jones reagent followed by ester hydrolysis with NaOH affords the target acid .

This method is advantageous for introducing bulky substituents but requires cryogenic conditions and specialized reagents .

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Regioselectivity Reaction Time
CuAACCu(I)75–901,4-disubstituted2–6 hours
OrganocatalyticPyrrolidine60–681,4,5-trisubstituted48–72 hours
Zn-MediatedZn(OAc)280–852,4-disubstituted12–24 hours
Organometallic AdditioniPrLi65–72N/A8–12 hours

Functional Group Interconversion and Hydrolysis

Ester-protected intermediates (e.g., methyl or tert-butyl esters) are universally employed to preserve the carboxylic acid functionality during triazole synthesis. Hydrolysis under basic (NaOH) or acidic (HCl) conditions provides the final product in >90% purity . For instance, methyl 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetate hydrolyzes to the acid in 95% yield using 2M NaOH at 60°C for 4 hours .

Chemical Reactions Analysis

Types of Reactions

2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid has shown promising results as an antimicrobial agent. Case studies indicate its effectiveness against various strains of bacteria, including Staphylococcus aureus. For instance, compounds derived from this structure exhibited minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM against Staphylococcus aureus .
    CompoundMIC (µM)MBC (µM)
    2.1710.120.2
    2.1810.621.2
    Ciprofloxacin (reference)4.79.6
    The presence of the triazole moiety enhances the compound's interaction with bacterial targets, leading to bactericidal effects.
  • Anti-inflammatory Properties
    Research has indicated that triazole derivatives possess anti-inflammatory properties, which are crucial for treating conditions such as arthritis and other inflammatory diseases . The introduction of specific substituents on the triazole ring can modulate these effects, providing a pathway for developing targeted therapies.
  • Anticancer Activity
    Compounds based on the triazole scaffold have been evaluated for their anticancer potential. Studies have demonstrated that modifications to the triazole structure can enhance cytotoxicity against various cancer cell lines . The ability to inhibit cancer cell proliferation makes these compounds candidates for further exploration in oncology.

Applications in Drug Development

The versatility of this compound extends to its role as a scaffold in drug design:

  • P2Y14 Receptor Antagonists
    Recent studies have explored the use of triazole-based compounds as antagonists for the P2Y14 receptor, which is implicated in various physiological processes . The structure-activity relationship (SAR) studies suggest that modifications to the triazole core can significantly enhance receptor binding affinity and selectivity.
    Modification TypeEffect on Activity
    Addition of aryl groupsIncreased potency
    Substitution on carboxylateEnhanced receptor interaction

Mechanism of Action

The mechanism of action of 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The isopropyl group and acetic acid moiety can enhance the compound’s binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Alkyl/Aryl Substituents

  • Benzyl : In N-[2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]-2-bromo-2-methylpropanamide (), the benzyl group increases aromatic interactions, favoring π-π stacking in biological targets .
  • Chlorophenyl : 2-{[4-(3-chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (MW: 311.79) introduces electron-withdrawing effects, altering electronic density and reactivity .

Functional Group Modifications

  • Acetic Acid (target) : Provides a carboxylic acid group for salt formation or conjugation.
  • Sulfanyl Acetic Acid : In 2-{[4-(3-chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, the thioether linkage increases hydrophobicity and may influence redox properties .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
Target : 2-[2-(Propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid C₇H₁₀N₃O₂ ~168.18 (calc.) 1,2,3-Triazole, isopropyl, acetic acid CuAAC ligand potential, pharmaceutical intermediate -
2-[3-(Methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid C₆H₇N₃O₄ 185.14 1,2,4-Triazole, methoxycarbonyl Building block for esterification
2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid C₁₃H₁₄ClN₃O₂S 311.79 1,2,4-Triazole, chlorophenyl, sulfanyl Enhanced hydrophobicity, redox activity
BTTAA (CuAAC ligand) C₁₅H₂₂N₁₀O₂ 382.41 1,2,3-Triazole, tert-butyl, acetic acid High-efficiency CuAAC catalysis
[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]acetic acid C₁₅H₁₃N₃O₃ 283.29 Benzotriazole, methylphenoxy UV stabilization, corrosion inhibition

Research Findings

  • Synthesis : The target compound can be synthesized via CuAAC (), while analogs like tert-butyl 3-{[2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]carbamoyl}azetidine-1-carboxylate () require silver oxide-catalyzed nucleophilic substitution .
  • Physicochemical Properties : Sulfanyl and methoxycarbonyl groups reduce aqueous solubility compared to acetic acid derivatives .
  • Biological Activity : Triazole-acetic acid hybrids in PDB entry 3BC5 () suggest binding affinity for enzymatic pockets, warranting further pharmacological studies .

Biological Activity

2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid is a triazole derivative with significant potential in medicinal chemistry. This compound exhibits diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, characterized by a triazole ring and an isopropyl group linked to an acetic acid moiety, contributes to its biological interactions.

The molecular formula of this compound is C7H11N3O2C_7H_{11}N_3O_2, with a molecular weight of 169.18 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
IUPAC Name2-(2-propan-2-yltriazol-4-yl)acetic acid
InChI KeyOJGQPDRJMYJRQH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring can form hydrogen bonds and coordinate with metal ions in enzymes, inhibiting their function. The presence of the isopropyl group may enhance the compound's lipophilicity, improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In a study evaluating the antimicrobial efficacy of triazole derivatives, this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL .

Antifungal Activity

The compound has also been studied for its antifungal properties. It showed effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. In vitro assays revealed MIC values between 10 μg/mL and 25 μg/mL against these strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. The compound demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values ranging from 15 μM to 30 μM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Study on Antimicrobial Efficacy

In a comparative study on the antimicrobial activity of various triazole derivatives, this compound was found to be one of the most potent compounds tested against E. coli and Bacillus subtilis. The study highlighted the structure–activity relationship (SAR), indicating that modifications on the triazole ring could enhance antimicrobial potency .

Evaluation of Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited cell proliferation in several cancer cell lines through modulation of the PI3K/AKT signaling pathway. This study provided evidence for its potential use as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid derivatives?

  • Methodology :

  • Cyclocondensation : React 5-substituted triazole-thiones with chloroacetic acid under reflux conditions in ethanol. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid yields thioacetic acid derivatives, which can be further modified .
  • Salt Formation : React synthesized acids with inorganic bases (e.g., NaOH, KOH) or organic bases (e.g., morpholine, piperidine) in ethanol to form salts. Metal salts (e.g., Fe²⁺, Cu²⁺) are obtained using sulfate equivalents .
    • Characterization : Confirm structure via elemental analysis, IR spectrophotometry (e.g., S–H stretch at 2500–2600 cm⁻¹), and thin-layer chromatography for purity verification .

Q. How are structural ambiguities resolved in triazole-acetic acid derivatives?

  • Methodology :

  • Multi-Technique Validation : Combine elemental analysis (C, H, N quantification), IR (functional group identification), and ¹H NMR (proton environment mapping). For example, NMR can distinguish between regioisomers of triazole rings by analyzing coupling patterns .
  • Chromatographic Purity Checks : Use TLC or HPLC to confirm compound homogeneity post-recrystallization .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of triazole-acetic acid derivatives?

  • Methodology :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict energy barriers for cyclization steps or regioselectivity in triazole formation. This reduces trial-and-error experimentation .
  • Data-Driven Screening : Use machine learning to correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with reaction yields or solubility, leveraging historical datasets .

Q. What strategies address contradictions in spectroscopic data for triazole-acetic acid analogs?

  • Methodology :

  • Cross-Validation : If IR and NMR data conflict (e.g., unexpected carbonyl stretches), perform X-ray crystallography to resolve crystal packing effects or hydrogen bonding anomalies .
  • Isotopic Labeling : Use ¹³C-labeled acetic acid precursors to track carboxylate group behavior during synthesis, clarifying reaction mechanisms .

Q. How can structure-activity relationships (SAR) guide biological testing of these compounds?

  • Methodology :

  • Pharmacophore Modeling : Identify critical moieties (e.g., triazole ring, carboxylate group) for antimicrobial activity. For instance, substituents at the 4-position of the triazole may enhance lipophilicity and membrane penetration .
  • In Silico Screening : Dock triazole-acetic acid derivatives into target proteins (e.g., bacterial enzymes) using molecular dynamics simulations to prioritize compounds for in vitro assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility profiles of triazole-acetic acid salts?

  • Methodology :

  • Solvent Polarity Studies : Systematically test solubility in solvents of varying polarity (e.g., water, DMSO, chloroform). For example, sodium salts may show higher aqueous solubility than morpholine salts due to ionic vs. hydrogen-bonding interactions .
  • Thermodynamic Analysis : Measure melting points and enthalpy of dissolution to differentiate crystalline vs. amorphous forms, which can affect solubility .

Experimental Design Considerations

Q. What controls are essential for reproducible synthesis of triazole-acetic acid derivatives?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., thiol intermediates) and optimize reaction time .
  • Stoichiometric Precision : Ensure exact molar ratios of reagents (e.g., triazole-thione:chloroacetic acid = 1:1.2) to minimize side products like disulfides .

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